Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
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Overview
Description
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be synthesized through a domino-reaction involving easily available starting materials. One common method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate. This reaction proceeds under reflux conditions in an o-xylene solution, leading to the formation of the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with molecular targets through its functional groups. The methoxy and oxopropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate
- [4,8-Dihydroxy-3-(3-methoxy-3-oxoprop-1-en-2-yl)-8a-methyl-5-oxo-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-yl] 3,4-dihydroxy-2-methylidenebutanoate
Uniqueness
Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives and complex molecules, making it valuable in both academic and industrial research.
Properties
CAS No. |
63600-27-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)8-7-9-5-3-4-6-10(9)12(14)16-2/h3-8H,1-2H3 |
InChI Key |
AVMBXNNHICWIPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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